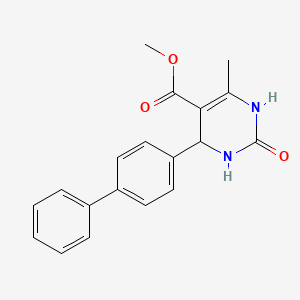![molecular formula C22H20O4 B4966126 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one, commonly known as Flavokawain A (FKA), is a natural chalcone found in the roots of the kava plant (Piper methysticum). FKA has been extensively studied for its potential therapeutic applications due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one involves the inhibition of various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt and NF-κB pathways. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to induce the generation of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, cell cycle arrest, and the induction of autophagy (cellular self-digestion). 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to exhibit low toxicity and high selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
Future research on 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one should focus on its potential therapeutic applications, including its use as a cancer therapeutic agent. Further studies are needed to investigate the optimal dosage and administration route of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one, as well as its potential synergistic effects with other anticancer drugs. Additionally, the development of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one derivatives with improved solubility and bioavailability should be explored.
Synthesis Methods
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, which involves the reaction between 2-hydroxyacetophenone and 2-oxocyclohexanecarbaldehyde in the presence of a base catalyst. Another method involves the reaction between 2-hydroxyacetophenone and 2-oxocyclohexanecarboxylic acid in the presence of a coupling reagent.
Scientific Research Applications
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential anticancer properties, as it has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to inhibit cancer cell migration and invasion, which are crucial steps in cancer metastasis.
properties
IUPAC Name |
8-methyl-7-(2-oxocyclohexyl)oxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-14-19(25-20-10-6-5-9-18(20)23)12-11-16-17(13-21(24)26-22(14)16)15-7-3-2-4-8-15/h2-4,7-8,11-13,20H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBMBUBREXTRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)
![1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4966054.png)
![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)
![[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4966071.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4966076.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4966081.png)

![1-(diphenylmethyl)-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B4966095.png)
![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)

![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)
